![molecular formula C11H9FO2 B160380 Ethyl 3-(4-fluorophenyl)propiolate CAS No. 1736-31-8](/img/structure/B160380.png)
Ethyl 3-(4-fluorophenyl)propiolate
Overview
Description
Ethyl 3-(4-fluorophenyl)propiolate is an organic compound with the molecular formula C11H9FO2. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a fluorophenyl group attached to a propiolate moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-fluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propiolate moiety into an alkene or alkane.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFO
- Molecular Weight : 196.19 g/mol
- Functional Groups : Alkyne, Ester
The presence of the fluorine atom enhances the compound's electrophilic properties, making it an attractive intermediate in organic synthesis.
Organic Synthesis
Ethyl 3-(4-fluorophenyl)propiolate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the production of:
- Pharmaceuticals : The compound is utilized in the synthesis of various therapeutic agents due to its ability to participate in multiple chemical reactions.
- Agrochemicals : It is also employed in developing agricultural chemicals that require specific structural features for efficacy.
Biochemical Studies
In biological research, this compound is used as a probe in biochemical assays. Its interactions with enzymes and receptors are studied to understand:
- Enzyme-Catalyzed Reactions : The compound can influence enzyme activity, providing insights into metabolic pathways.
- Therapeutic Targets : Research often focuses on how this compound can inhibit or activate specific biological pathways, leading to potential therapeutic applications.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its derivatives are being explored for:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .
- Antimalarial Properties : Research indicates that derivatives synthesized from this compound show promise in inhibiting the growth of malaria parasites such as Plasmodium falciparum .
Case Studies
- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of derivatives of this compound against U-87 glioblastoma cells and MDA-MB-231 breast cancer cells. Results indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics .
- Synthesis of Antimalarial Agents : Researchers synthesized several derivatives from this compound and tested their efficacy against Plasmodium falciparum. Some compounds showed promising results in inhibiting parasite growth in vitro.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)propiolate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)propiolate can be compared with other similar compounds, such as:
Ethyl 3-(4-chlorophenyl)propiolate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-(4-bromophenyl)propiolate: Contains a bromine atom in place of fluorine.
Ethyl 3-(4-methylphenyl)propiolate: Features a methyl group instead of a halogen.
These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the nature of the substituent on the phenyl ring. The presence of fluorine in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions in various applications.
Biological Activity
Ethyl 3-(4-fluorophenyl)propiolate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, reactivity, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is classified as an alkynoate , characterized by a carbon-carbon triple bond (alkyne) and an ester functional group. Its molecular formula is , and it features a fluorinated phenyl group that enhances its electrophilic properties due to the electron-withdrawing effect of the fluorine atom.
Molecular Structure
- Molecular Formula :
- Molecular Weight : 196.19 g/mol
- Functional Groups : Alkyne, Ester
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. This method yields the compound with an efficiency of approximately 70-85%, depending on the reaction conditions employed.
Antioxidant Properties
Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds related to this structure were tested using the DPPH radical scavenging method, demonstrating comparable efficacy to well-known antioxidants like ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, derivatives showed increased cytotoxicity towards human glioblastoma (U-87) cells compared to triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicated that certain derivatives had cytotoxic effects exceeding those of conventional chemotherapeutic agents .
The biological activity of this compound can be attributed to its high reactivity due to the electron-deficient nature of the carbon-carbon triple bond. This reactivity facilitates nucleophilic attacks, making it a valuable intermediate in organic synthesis. The mechanism involves the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to therapeutic effects or toxicity depending on the context .
Case Studies and Research Findings
- Antioxidant Activity Assessment :
- Cytotoxicity Testing :
- Synthesis and Characterization :
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)prop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRILKFBGZRBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476058 | |
Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-31-8 | |
Record name | ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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